5-Nitrotryptophan
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H11N3O4 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m0/s1 |
Clave InChI |
XKDUODGOACYEEU-VIFPVBQESA-N |
Origen del producto |
United States |
Foundational & Exploratory
5-Nitro-L-tryptophan: A Multifaceted Tool in Biochemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-L-tryptophan is a nitrated derivative of the essential amino acid L-tryptophan, distinguished by the presence of a nitro group (-NO2) on the indole (B1671886) ring. This modification imparts unique biochemical properties, positioning 5-Nitro-L-tryptophan as a valuable tool in various domains of biochemical and pharmaceutical research. It serves as a crucial precursor in the synthesis of novel therapeutics, a probe for investigating enzymatic mechanisms, and a biomarker for nitrosative stress—a condition implicated in a wide array of pathologies. This guide provides a comprehensive overview of the biochemical applications of 5-Nitro-L-tryptophan, with a focus on its role as an enzyme modulator, its impact on critical signaling pathways, and the methodologies employed for its analysis.
Core Applications in Biochemistry
The utility of 5-Nitro-L-tryptophan in biochemistry is multifaceted, stemming from its structural similarity to L-tryptophan and the electron-withdrawing nature of the nitro group. Its primary applications include:
-
Enzyme Inhibition and Mechanistic Studies: 5-Nitro-L-tryptophan is investigated as a potential inhibitor of key enzymes involved in tryptophan metabolism, notably Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes catalyze the first and rate-limiting step of the kynurenine (B1673888) pathway and are implicated in immune evasion in cancer and various neurological disorders.
-
Biomarker of Nitrosative Stress: The in vivo formation of 5-Nitro-L-tryptophan is indicative of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻)[1]. Its detection in proteins can serve as a marker for cellular damage associated with various diseases.
-
Precursor for Pharmaceutical Synthesis: The unique chemical structure of 5-Nitro-L-tryptophan makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological and oncological conditions[1].
-
Probe for Serotonin (B10506) Pathway Research: Given that L-tryptophan is the metabolic precursor to the neurotransmitter serotonin, 5-Nitro-L-tryptophan is utilized in neuroscience to study the intricacies of the serotonin pathway and its role in mood regulation and other physiological processes[1].
Modulation of the Kynurenine Pathway
The kynurenine pathway is the primary route for L-tryptophan catabolism, and its dysregulation is linked to numerous diseases. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either IDO1 or TDO2.
While specific inhibitory constants for 5-Nitro-L-tryptophan against IDO1 and TDO2 are not extensively documented in publicly available literature, its structural similarity to the natural substrate suggests a potential competitive inhibitory role. Further research is warranted to quantify its inhibitory potency.
Below is a logical diagram illustrating the central role of IDO1 and TDO2 in the kynurenine pathway and the potential inhibitory action of 5-Nitro-L-tryptophan.
Impact on the Serotonin Pathway
The serotonin pathway is another critical route of L-tryptophan metabolism, leading to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH). As a tryptophan analog, 5-Nitro-L-tryptophan could potentially interfere with this pathway, although direct modulatory effects are not well-characterized.
The following diagram illustrates the key steps in the serotonin synthesis pathway and the potential point of influence for 5-Nitro-L-tryptophan.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)
This protocol outlines a method to assess the inhibitory potential of 5-Nitro-L-tryptophan on recombinant human IDO1 enzyme activity by measuring the production of kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
5-Nitro-L-tryptophan
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5
-
Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase in Assay Buffer
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
Procedure:
-
Prepare a solution of 5-Nitro-L-tryptophan at various concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the 5-Nitro-L-tryptophan solutions to the respective test wells. Add 10 µL of Assay Buffer to the control wells.
-
Add 20 µL of Cofactor Solution to all wells.
-
Add 10 µL of recombinant IDO1 enzyme solution to all wells except the blank. Add 10 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of L-tryptophan solution (final concentration of 200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Detection Reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 5-Nitro-L-tryptophan and determine the IC50 value.
Protocol 2: Quantification of 5-Nitro-L-tryptophan in Cell Culture Supernatant by LC-MS/MS
This protocol provides a method for the quantitative analysis of 5-Nitro-L-tryptophan in cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture supernatant
-
5-Nitro-L-tryptophan standard
-
Internal Standard (IS): ¹³C₁₁,¹⁵N₂-L-tryptophan or other suitable labeled analog
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution: Acetonitrile with 0.1% formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw cell culture supernatant samples on ice.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate 5-Nitro-L-tryptophan from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for 5-Nitro-L-tryptophan and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the 5-Nitro-L-tryptophan standard.
-
Quantify the concentration of 5-Nitro-L-tryptophan in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram illustrates the general workflow for the quantitative analysis of 5-Nitro-L-tryptophan.
Conclusion
5-Nitro-L-tryptophan is a molecule of significant interest in the fields of biochemistry and drug development. Its role as a marker of nitrosative stress provides valuable insights into disease pathogenesis, while its potential as an enzyme inhibitor opens avenues for novel therapeutic strategies targeting the kynurenine pathway. The detailed experimental protocols provided herein offer a foundation for researchers to investigate the biochemical properties and applications of this intriguing tryptophan derivative. Further elucidation of its specific inhibitory constants and direct effects on signaling pathways will undoubtedly solidify its position as a critical tool for advancing our understanding of tryptophan metabolism in health and disease.
References
The Advent of Nitrated Tryptophan Derivatives: A Chronicle of Discovery and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of post-translational modifications is vast and intricate, with nitration of amino acids emerging as a critical modulator of protein function and a key indicator of nitrosative stress. While the nitration of tyrosine to form 3-nitrotyrosine (B3424624) has long been a focal point of research, there is a burgeoning body of evidence highlighting the significance of nitrated tryptophan derivatives in cellular regulation and disease pathogenesis.[1] This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of nitrated tryptophan derivatives, offering researchers and drug development professionals a detailed resource on their formation, detection, and biological implications.
The Dawn of Discovery: Unraveling the Chemistry of Tryptophan Nitration
The journey into the world of nitrated tryptophan began with foundational studies on the interaction between reactive nitrogen species (RNS) and aromatic amino acids. RNS, such as peroxynitrite (ONOO⁻), are generated in a multitude of pathological conditions, including neurodegenerative diseases, atherosclerosis, and stroke.[1] Peroxynitrite, formed from the near diffusion-rate limited reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻), is a potent oxidizing and nitrating agent capable of modifying various amino acid residues.[1]
Early investigations into RNS-mediated protein modifications predominantly centered on 3-nitrotyrosine. However, growing evidence suggested that tryptophan, with its electron-rich indole (B1671886) ring, was also a susceptible target. Unlike tyrosine, which primarily forms 3-nitrotyrosine, tryptophan can be nitrated at multiple positions on its indole ring, leading to a variety of isomers including 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan.[1] This diversity of modifications hinted at a more complex regulatory role for tryptophan nitration.
A pivotal moment in the field was the in vivo identification of a nitrated tryptophan-containing protein. Rebrin et al. discovered the formation of 5-hydroxy-6-nitro-tryptophan in the mitochondrial protein succinyl-CoA:3-oxoacid CoA transferase (SCOT) in the aging rat heart, providing the first concrete evidence of this modification in a biological system.[1][2] This discovery opened the floodgates for further research into the physiological and pathological relevance of nitrated tryptophan.
The Chemical Landscape of Tryptophan Nitration
The formation of nitrated tryptophan derivatives is a chemically nuanced process influenced by the specific RNS involved and the surrounding microenvironment.
Peroxynitrite-Mediated Nitration
Peroxynitrite (ONOO⁻) is a key player in tryptophan nitration. At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH). The decomposition of ONOOH generates hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), both of which can initiate the nitration of tryptophan.[1] The reaction of free tryptophan with peroxynitrite can yield a mixture of nitrated and oxidized products.[3][4][5]
The presence of carbon dioxide (CO₂) significantly influences the reaction pathway. Peroxynitrite reacts with CO₂ to form nitrosoperoxycarbonate (ONOOCO₂⁻), which then decomposes to •NO₂ and the carbonate radical (CO₃•⁻).[1] This pathway favors the nitration of tryptophan over its oxidation.[1]
Peroxidase-Catalyzed Nitration
Certain hemoproteins, including various peroxidases, can catalyze the nitration of tryptophan in the presence of nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂).[1] This enzymatic process also generates •NO₂ as a nitrating agent.[1] Studies using lactoperoxidase and horseradish peroxidase have demonstrated the formation of 4-, 6-, 7-, and N1-nitrotryptophan, as well as N1-nitrosotryptophan.[6] The product distribution in peroxidase-catalyzed reactions can differ from that of peroxynitrite-mediated nitration, suggesting distinct underlying mechanisms.[1][6]
Key Nitrated Tryptophan Derivatives and Their Formation
The following table summarizes the major nitrated and nitrosated tryptophan derivatives and the conditions under which they are formed.
| Derivative | Formation Conditions | Key References |
| 1-Nitro-L-tryptophan (1-NO₂-Trp) | Reaction with excess peroxynitrite; Peroxidase/NO₂⁻/H₂O₂ system at low nitrite concentrations. | [1] |
| 1-Nitroso-L-tryptophan (1-NO-Trp) | Reaction with various NO-donating species (e.g., spermine (B22157) NONOate, MAMA NONOate, acidified NO₂⁻); Reaction with peroxynitrite in the absence of bicarbonate. | [1] |
| 2-Nitro-L-tryptophan (2-NO₂-Trp) | Peroxynitrite treatment of bovine serum albumin (BSA).[1] Direct nitration of protected tryptophan with HNO₃ in acetic anhydride.[7] | [1][7] |
| 4-Nitro-L-tryptophan (4-NO₂-Trp) | Reaction with excess peroxynitrite; Peroxidase-catalyzed nitration.[1][6] Microbial production in engineered E. coli.[8] | [1][6][8] |
| 5-Nitro-L-tryptophan (5-NO₂-Trp) | Peroxynitrite-induced modification of human Cu,Zn-superoxide dismutase. | [1] |
| 6-Nitro-L-tryptophan (6-NO₂-Trp) | Major product of peroxynitrite reaction with tryptophan, especially in the presence of CO₂; Peroxidase-catalyzed nitration.[1][6] Nitration of L-tryptophan with nitric acid in glacial acetic acid.[9] | [1][6][9] |
| 7-Nitro-L-tryptophan (7-NO₂-Trp) | Reaction with excess peroxynitrite; Peroxidase-catalyzed nitration. | [1][6] |
| 5-Hydroxy-6-Nitro-L-tryptophan | Detected in vivo in aging rat heart mitochondria. | [1][2] |
Signaling Pathways and Biological Implications
The nitration of tryptophan residues within proteins can have profound effects on their structure and function, thereby impacting cellular signaling pathways and contributing to disease states.
Nitrated tryptophan has been implicated in a range of diseases, including atopic dermatitis, where it is considered a potential biomarker.[10] The modification of tryptophan residues can lead to changes in enzyme activity, protein-protein interactions, and susceptibility to proteolysis.[11] For example, nitration of specific tryptophan residues in hen egg-white lysozyme (B549824) resulted in a significant loss of enzymatic activity.[12]
Experimental Protocols
Synthesis of 6-Nitro-L-tryptophan
A common method for the synthesis of 6-nitro-L-tryptophan involves the direct nitration of L-tryptophan.
Materials:
-
L-tryptophan
-
Nitric acid
-
Glacial acetic acid
Procedure:
-
Dissolve L-tryptophan in glacial acetic acid.
-
Slowly add nitric acid to the solution while stirring.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product can be precipitated and purified by recrystallization.
Note: This is a generalized procedure based on descriptions in the literature.[9] Specific reaction conditions such as temperature, reaction time, and molar ratios should be optimized.
Synthesis of 5-Hydroxynitrotryptophan
The synthesis of this in vivo relevant derivative can be achieved through the nitration of 5-hydroxytryptophan (B29612).[13]
Materials:
-
5-hydroxytryptophan
-
Tetranitromethane
Procedure:
-
Dissolve 5-hydroxytryptophan in tetranitromethane on ice in the dark.
-
Overlay the solution with 70% acetonitrile and stir gently.
-
The reaction proceeds as the tetranitromethane phase migrates into the acetonitrile phase.
-
The product can be purified using high-performance liquid chromatography (HPLC).
Note: This reaction should be carried out with caution due to the nature of the reagents.[13]
Detection and Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for the identification and characterization of nitrated tryptophan residues in proteins.
General Protocol:
-
Proteolytic Digestion: The protein of interest is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Identification of Nitrated Peptides: The presence of a nitro group adds 45 Da to the mass of a tryptophan residue.[1] Peptides exhibiting this mass shift are selected for fragmentation.
-
Site Localization: The fragmentation pattern (MS/MS spectrum) of the nitrated peptide is analyzed to confirm the presence of nitro-tryptophan and pinpoint its location within the peptide sequence.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the study of nitrated tryptophan derivatives.
Table 1: Reaction Kinetics and Yields
| Reaction | Parameter | Value | Conditions | Reference |
| Peroxynitrite-dependent tryptophan nitration | Second-order rate constant | 184 ± 11 M⁻¹s⁻¹ | pH 7.02, 37 °C | [3][5] |
| Peroxynitrite-dependent tryptophan nitration | Activation enthalpy | 9.1 ± 0.3 kcal mol⁻¹ | - | [3][5] |
| Peroxynitrite-dependent tryptophan nitration | Activation entropy | -19 ± 1 cal mol⁻¹K⁻¹ | - | [3][5] |
| Peroxynitrite-dependent tryptophan nitration | Yield of nitration | 12% | 0.5 mM peroxynitrite, 5 mM tryptophan, pH 6.0 | [4] |
| Microbial production of 4-NO₂-L-tryptophan | Titer | ~192 mg/L | Engineered E. coli, 20 hours | [8] |
Table 2: Spectroscopic Properties
| Derivative | Technique | λmax (nm) | ε (M⁻¹cm⁻¹) | Conditions | Reference |
| 6-Nitro-L-tryptophan | UV-Vis Absorption | ~330 | 7 x 10³ | H₂O | [9] |
| 6-Nitro-L-tryptophan | UV-Vis Absorption | ~380 (shoulder) | - | H₂O | [9] |
| 6-Nitro-L-tryptophan complex with trp aporepressor | Circular Dichroism | 386 (-) | -7.5 | 25 °C | [9] |
| 6-Nitro-L-tryptophan complex with trp aporepressor | Circular Dichroism | 310 (+) | +6 | 25 °C | [9] |
| 6-Nitro-L-tryptophan complex with human serum albumin | Circular Dichroism | 380 (+) | +9.8 | - | [9] |
Table 3: Binding Affinities
| Ligand | Protein | K_D (M) | Method | Reference |
| 6-Nitro-L-tryptophan | trp aporepressor | 1.27 x 10⁻⁴ | Visible difference spectroscopy | [9] |
| 6-Nitro-L-tryptophan | trp aporepressor | 1.69 x 10⁻⁴ | Circular dichroism | [9] |
| 6-Nitro-L-tryptophan | human serum albumin | 8.0 x 10⁻⁵ | Visible difference spectroscopy | [9] |
| 6-Nitro-L-tryptophan | human serum albumin | 6.4 x 10⁻⁵ | Circular dichroism | [9] |
Conclusion and Future Directions
The discovery and ongoing investigation of nitrated tryptophan derivatives have unveiled a new layer of complexity in the cellular response to nitrosative stress. From the initial chemical characterizations to the identification of in vivo modified proteins, the field has rapidly evolved. The diverse array of nitrated isomers and their distinct formation pathways suggest a sophisticated regulatory code that is only beginning to be deciphered.
For researchers and drug development professionals, understanding the nuances of tryptophan nitration is paramount. The development of specific antibodies and advanced mass spectrometric techniques has provided powerful tools for the detection and quantification of these modifications.[1] Future research will undoubtedly focus on elucidating the specific functional consequences of tryptophan nitration in various proteins, identifying the "writers" and "erasers" of this modification, and exploring its potential as a therapeutic target and diagnostic biomarker in a range of human diseases. The journey into the world of nitrated tryptophan is far from over, with each new discovery promising to shed further light on its critical role in health and disease.
References
- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and characterization of in vivo nitration and oxidation of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite-dependent tryptophan nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peroxidase catalyzed nitration of tryptophan derivatives. Mechanism, products and comparison with chemical nitrating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Nitro-L-tryptophan: a novel spectroscopic probe of trp aporepressor and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan nitration of immunoglobulin light chain as a new possible biomarker for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Roles of Protein Nitration in Acute and Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
The Formation of 5-Nitrotryptophan: A Technical Guide for Researchers
An in-depth exploration of the chemical and enzymatic synthesis of 5-nitrotryptophan from L-tryptophan, detailing reaction mechanisms, experimental protocols, and quantitative data for professionals in drug development and scientific research.
The introduction of a nitro group into the indole (B1671886) ring of L-tryptophan, a critical amino acid in numerous biological processes, yields nitrotryptophan isomers with significant implications for research and pharmaceutical development. Among these, this compound has garnered interest due to its potential as a building block in the synthesis of novel therapeutic agents and as a probe in biochemical studies. This technical guide provides a comprehensive overview of the primary methods for the formation of this compound from L-tryptophan, with a focus on peroxynitrite-mediated and enzymatic pathways.
Chemical Synthesis: Peroxynitrite-Mediated Nitration
The reaction of L-tryptophan with peroxynitrite (ONOO⁻) is a prominent method for the formation of nitrotryptophan isomers, including this compound. Peroxynitrite, a potent oxidizing and nitrating agent formed from the reaction of superoxide (B77818) and nitric oxide, can nitrate (B79036) tryptophan through various mechanisms.
The process is highly dependent on factors such as pH and the relative concentrations of the reactants. At acidic pH, peroxynitrite is protonated to form peroxynitrous acid (ONOOH), which can then decompose into hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂)[1]. These radical species are key intermediates in the nitration of the tryptophan indole ring. The reaction can also proceed through a direct reaction of peroxynitrous acid with tryptophan[2].
The presence of carbon dioxide (CO₂) can significantly influence the reaction, enhancing the nitration activity of peroxynitrite[1]. The reaction between peroxynitrite and CO₂ forms a nitrosoperoxycarbonate intermediate (ONOOCO₂⁻), which is a more potent nitrating agent.
The nitration of L-tryptophan by peroxynitrite is not entirely selective, often yielding a mixture of isomers, primarily this compound and 6-nitrotryptophan[1]. The ratio of these products is influenced by the reaction conditions. For instance, at lower pH, the formation of this compound is favored, while neutral pH tends to yield more 6-nitrotryptophan[1].
Quantitative Data for Peroxynitrite-Mediated Nitration
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k) | 184 ± 11 M⁻¹s⁻¹ | Reaction of peroxynitrous acid with L-tryptophan at 37°C | [2] |
| Activation Enthalpy (ΔH‡) | 9.1 ± 0.3 kcal mol⁻¹ | - | [2] |
| Activation Entropy (ΔS‡) | -19 ± 1 cal mol⁻¹K⁻¹ | - | [2] |
| Major Product at Lower pH | This compound | Treatment of 5mM L-Trp with 0.8mM ONOO⁻ | [1] |
| Major Product at Neutral pH | 6-Nitrotryptophan | Treatment of 5mM L-Trp with 0.8mM ONOO⁻ | [1] |
Experimental Protocol: Peroxynitrite-Mediating Nitration of L-Tryptophan (Illustrative)
This protocol is a generalized representation based on available literature. Specific concentrations and conditions may require optimization.
-
Preparation of Reactants:
-
Prepare a stock solution of L-tryptophan (e.g., 10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to the desired value).
-
Synthesize or procure a stock solution of peroxynitrite. The concentration should be accurately determined spectrophotometrically.
-
-
Nitration Reaction:
-
In a reaction vessel, add the L-tryptophan solution.
-
Initiate the reaction by adding a specific volume of the peroxynitrite stock solution to achieve the desired final concentration (e.g., a molar ratio of peroxynitrite to tryptophan of less than 1).
-
If investigating the effect of CO₂, the reaction buffer should be saturated with a known concentration of CO₂/bicarbonate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Quenching and Analysis:
-
Quench the reaction, if necessary, by adding a scavenger of peroxynitrite.
-
Analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection to identify and quantify the formation of this compound and other isomers.
-
Reaction Pathway Diagram
Caption: Peroxynitrite-mediated nitration of L-tryptophan.
Enzymatic Synthesis: Cytochrome P450-Catalyzed Nitration
A more specific and potentially higher-yielding approach to the synthesis of nitrotryptophan isomers is through enzymatic catalysis. The cytochrome P450 enzyme TxtE, found in the thaxtomin biosynthesis pathway, has been identified as capable of catalyzing the nitration of L-tryptophan[3][4][5]. This enzyme utilizes molecular oxygen (O₂) and nitric oxide (NO) to achieve this transformation.
The catalytic cycle of TxtE involves the formation of a key intermediate, a ferric-peroxynitrite complex at the heme active site[3][6]. This complex then undergoes homolytic cleavage to generate an iron(IV)-oxo heme species (Compound II) and a free nitrogen dioxide radical (•NO₂)[3][6]. The •NO₂ radical then attacks the indole ring of the L-tryptophan substrate, which is bound in the active site, leading to the formation of nitrotryptophan[4][6].
While the native TxtE enzyme primarily produces 4-nitrotryptophan, engineered variants of other enzymes, such as tryptophan synthase (TrpB), have been developed to synthesize this compound with high efficiency[7].
Quantitative Data for Enzymatic Synthesis
| Enzyme System | Product | Yield | Substrate | Reference |
| Engineered TrpB variant | This compound | 88% | 5-Nitroindole (B16589) and Serine | [7] |
| Engineered E. coli with P450 TB14 | 4-Nitro-L-tryptophan | ~192 mg/L | L-Tryptophan | [8] |
Experimental Protocol: Enzymatic Synthesis of this compound using an Engineered TrpB (Illustrative)
This protocol is a conceptual outline based on the principles of biocatalysis with engineered enzymes.
-
Enzyme Preparation:
-
Clone, express, and purify the engineered tryptophan synthase β-subunit (TrpB) variant with activity towards 5-nitroindole.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer) containing pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for TrpB.
-
Add the substrates: 5-nitroindole and L-serine.
-
Initiate the reaction by adding the purified engineered TrpB enzyme.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for a specified duration (e.g., 24-48 hours).
-
-
Product Isolation and Analysis:
-
Terminate the reaction, for example, by heat inactivation or addition of a quenching agent.
-
Remove the enzyme, possibly by centrifugation after precipitation.
-
Purify the this compound product from the reaction mixture using techniques like ion-exchange chromatography or reversed-phase HPLC.
-
Confirm the identity and purity of the product using analytical methods such as NMR and mass spectrometry.
-
Enzymatic Reaction Pathway Diagram
References
- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite-dependent tryptophan nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 5-Nitrotryptophan as a Spectroscopic Probe in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrotryptophan (5-NTrp) is a non-natural amino acid analogue of tryptophan that serves as a unique spectroscopic probe for investigating protein structure, dynamics, and interactions. The introduction of a nitro group to the indole (B1671886) ring of tryptophan significantly alters its photophysical properties, making 5-NTrp a valuable tool for a range of biophysical studies.
While the inherent fluorescence of native tryptophan is a widely used intrinsic probe, the presence of multiple tryptophan residues in a protein often complicates data interpretation. Site-specific incorporation of 5-NTrp allows for the introduction of a unique spectroscopic reporter at a defined position. The strong electron-withdrawing nature of the nitro group leads to a significant red-shift in the absorption spectrum compared to tryptophan and typically results in the quenching of intrinsic tryptophan fluorescence. This quenching property, along with the environment-sensitive absorbance of 5-NTrp, can be exploited to study protein folding, conformational changes, and ligand binding.
These application notes provide an overview of the use of 5-NTrp as a spectroscopic probe and detailed protocols for its incorporation into proteins and subsequent analysis.
Spectroscopic Properties of Tryptophan and this compound
The local environment surrounding an indole ring influences its spectroscopic characteristics. By introducing 5-NTrp, researchers can probe these environments with greater specificity.
| Property | Tryptophan | This compound (estimated) | Reference |
| Absorption Maximum (λ_abs_ max) | ~280 nm | ~330 - 380 nm | [1] |
| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ | ~7,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Emission Maximum (λ_em_ max) | ~350 nm (environment-dependent) | Negligible | [2] |
| Fluorescence Quantum Yield (Φ_f_) | ~0.13 in water | Very Low (Quenched) | [2] |
| Fluorescence Lifetime (τ) | 0.4 - 3.1 ns in water | Not Reported (Expected to be very short) | [3] |
Note: The spectroscopic properties of this compound are estimated based on data for 6-Nitrotryptophan and the general understanding of the effects of nitration on the indole ring. The fluorescence of 5-NTrp is significantly quenched.
Applications
The unique spectroscopic properties of 5-NTrp make it a versatile tool for various applications in protein science:
-
Monitoring Protein Folding and Unfolding: The absorbance of 5-NTrp is sensitive to the polarity of its local environment. As a protein folds or unfolds, the environment around the incorporated 5-NTrp changes, leading to shifts in its absorption spectrum.
-
Probing Conformational Changes: Specific conformational changes within a protein, such as those induced by ligand binding or allosteric regulation, can be monitored by observing changes in the absorbance spectrum of a strategically placed 5-NTrp residue.
-
Fluorescence Quenching Assays: When 5-NTrp is incorporated in proximity to a native tryptophan or an extrinsic fluorescent dye, it can act as an efficient fluorescence quencher. The degree of quenching can provide distance-dependent information, making it useful for studying protein-protein interactions or conformational dynamics.
Experimental Workflow and Methodologies
The successful use of 5-NTrp as a spectroscopic probe involves a multi-step process, from its incorporation into the target protein to the final spectroscopic analysis.
Protocol 1: Site-Directed Mutagenesis for Amber Codon Introduction
This protocol describes the introduction of an amber stop codon (TAG) at the desired site in the gene of interest for the subsequent incorporation of 5-NTrp.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers containing the TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the amber codon (TAG) at the desired mutation site. The primers should have a melting temperature (Tm) between 75-80°C and be 25-45 bases in length.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL 10x reaction buffer
-
1 µL plasmid DNA (10-100 ng)
-
1.25 µL forward primer (10 µM)
-
1.25 µL reverse primer (10 µM)
-
1 µL dNTP mix (10 mM)
-
1 µL high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using a thermal cycler with the following conditions (optimization may be required):
-
Initial denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform competent E. coli cells with 5-10 µL of the DpnI-treated PCR product.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow overnight cultures, and purify the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification with 5-NTrp
This protocol outlines the expression of the target protein containing 5-NTrp using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid with the gene of interest containing the amber codon
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA for 5-NTrp (e.g., a derivative of pEVOL)
-
This compound
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
L-Arabinose
-
Purification buffers and chromatography columns specific to the target protein
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the expression plasmid (containing the amber codon) and the orthogonal synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Expression:
-
Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add 5-NTrp to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the synthetase.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the 5-NTrp containing protein from the cell lysate using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography or other appropriate purification steps.
Protocol 3: Spectroscopic Measurements
This protocol provides a general guideline for performing absorbance and fluorescence spectroscopy on the purified 5-NTrp labeled protein.
Materials:
-
Purified 5-NTrp labeled protein
-
Appropriate buffer for spectroscopic measurements
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
A. Absorbance Spectroscopy:
-
Determine the concentration of the purified protein using a standard protein assay (e.g., Bradford) or by measuring the absorbance at 280 nm if the extinction coefficient of the mutant protein is known.
-
Record the absorbance spectrum of the protein from 250 nm to 500 nm. The spectrum should show a peak or shoulder in the 330-380 nm region corresponding to 5-NTrp.
-
To study environmental changes, titrate in the ligand or denaturant of interest and record the absorbance spectrum after each addition.
-
Analyze the changes in the absorbance maximum and intensity to monitor changes in the local environment of the 5-NTrp.
B. Fluorescence Quenching Studies:
-
Excitation and Emission Scans:
-
Set the excitation wavelength to 295 nm to selectively excite any remaining native tryptophan residues (if present) and record the emission spectrum from 310 nm to 500 nm.
-
Set the excitation wavelength to the absorption maximum of 5-NTrp (e.g., 350 nm) and record the emission spectrum. Due to significant quenching, the fluorescence intensity is expected to be very low.
-
-
Quenching Titration:
-
If studying the quenching of a native tryptophan by the incorporated 5-NTrp, measure the fluorescence intensity of the wild-type protein (without 5-NTrp) and the 5-NTrp containing mutant under identical conditions (excitation at 295 nm). The decrease in fluorescence intensity in the mutant indicates quenching.
-
To study ligand-induced conformational changes that alter the quenching effect, titrate the ligand into the 5-NTrp labeled protein solution and monitor the fluorescence intensity at the emission maximum of the native tryptophan.
-
Signaling Pathway and Logical Relationship Diagrams
Conclusion
This compound is a powerful spectroscopic probe that, when site-specifically incorporated into proteins, provides valuable insights into protein structure and function. Its environment-sensitive absorbance and fluorescence quenching properties offer distinct advantages over intrinsic tryptophan fluorescence, enabling more precise and localized studies of protein dynamics. The protocols provided herein offer a comprehensive guide for researchers to utilize this valuable tool in their investigations.
References
Application Notes and Protocols for Site-Specific Incorporation of 5-Nitrotryptophan into Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool for probing protein structure and function, and for the development of novel protein-based therapeutics. 5-Nitrotryptophan (5-NO2-Trp) is a particularly interesting non-canonical amino acid due to the unique properties conferred by the nitro group. The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the indole (B1671886) side chain, making 5-NO2-Trp a useful probe for studying biological processes involving reactive nitrogen species and for fluorescence quenching-based assays. This document provides detailed application notes and protocols for the site-specific incorporation of this compound into proteins using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in Escherichia coli.
I. Applications of this compound Incorporation
The site-specific incorporation of this compound can be utilized in a variety of research and drug development applications:
-
Fluorescence Quenching Studies: Tryptophan is an intrinsically fluorescent amino acid, and the introduction of a nitro group in the 5-position of the indole ring leads to significant quenching of this fluorescence. This property can be exploited to study protein conformational changes, ligand binding, and protein-protein interactions. The change in fluorescence upon binding or a conformational shift can be monitored to determine binding affinities and kinetics.
-
Probing Nitrosative Stress: Reactive nitrogen species (RNS) are involved in a wide range of physiological and pathological processes. The nitration of tryptophan residues is a post-translational modification that can occur under conditions of nitrosative stress. Incorporating 5-NO2-Trp at specific sites allows for the investigation of the functional consequences of this modification in a controlled manner.
-
Infrared (IR) Spectroscopy: The nitro group has a distinct vibrational signature in the IR spectrum, making 5-NO2-Trp a useful probe for studying the local environment within a protein using IR spectroscopy.
-
Electrochemical Probing: The nitro group is electrochemically active and can be used as a handle for electrochemical detection or for triggering specific chemical reactions.
II. Quantitative Data
The following tables summarize key quantitative data relevant to the incorporation and properties of this compound.
Table 1: Photophysical Properties of Tryptophan and its Analogs
| Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) | Notes |
| Tryptophan | ~280 | ~350 | 0.13 - 0.14 (in water)[1][2] | The emission maximum is highly sensitive to the local environment. |
| This compound | ~280 | ~350 | Significantly lower than Tryptophan | The nitro group is a potent fluorescence quencher. The exact quantum yield in a protein context is dependent on the local environment and needs to be determined empirically. |
| 5-Hydroxytryptophan | ~295 | ~340 | ~0.1 | Can be used as a fluorescent probe. |
| 5-Cyanotryptophan | ~295 | ~387 (in water) | < 0.01 (in water), 0.11 (in dioxane)[3] | Demonstrates significant solvatochromism and sensitivity to hydration.[3] |
Table 2: Performance of an Orthogonal Synthetase for this compound Incorporation
| Orthogonal Synthetase | Parent Organism | Non-Canonical Amino Acid | Relative Incorporation Efficiency (%) | Reference |
| 5CNW_RS | Methanocaldococcus jannaschii (TyrRS-derived) | This compound | Sufficiently high for experimental use | [4] |
| MjTyrRS variants | Methanocaldococcus jannaschii | Other aromatic ncAAs | 15-150% improvement with loop minimization | [5] |
Note: Quantitative incorporation efficiency for this compound using 5CNW_RS is not explicitly stated in the literature and should be determined experimentally for each target protein, for example, by Western blot or mass spectrometry.
III. Experimental Protocols
This section provides detailed protocols for the site-specific incorporation of this compound into a target protein in E. coli using the amber suppression method with an engineered orthogonal synthetase system.
Caption: Experimental workflow for the site-specific incorporation of this compound.
-
Identify the target site: Choose the amino acid residue in your protein of interest that you wish to replace with this compound.
-
Site-directed mutagenesis: Use a commercially available site-directed mutagenesis kit to mutate the codon corresponding to the chosen residue to the amber stop codon (TAG).
-
Sequence verification: Verify the presence of the TAG codon and the integrity of the rest of the gene by DNA sequencing.
-
Plasmid preparation: Prepare a high-purity stock of the plasmid DNA carrying the mutated gene.
-
Plasmids:
-
Expression plasmid containing the target gene with the in-frame amber codon (e.g., in a pET vector with an N-terminal His6-tag for purification).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA (e.g., pULTRA-5CNW_RS for this compound)[4].
-
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with both the expression plasmid and the orthogonal pair plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for the expression plasmid and spectinomycin (B156147) for the pULTRA plasmid).
-
Incubate the plates overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of minimal medium (e.g., M9 minimal medium) supplemented with the appropriate antibiotics, 1 mM this compound (dissolved in a small amount of 0.1 M NaOH and pH adjusted), and 0.2% glucose with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography (for His-tagged proteins):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions and analyze by SDS-PAGE.
-
-
Western Blot Analysis for Incorporation Confirmation:
-
Run the purified protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the protein tag (e.g., anti-His tag antibody) or a specific antibody against 6-nitrotryptophan (B1227654) if available[6].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. The presence of a band at the expected molecular weight confirms the expression of the full-length protein containing this compound.
-
-
Mass Spectrometry for Verification:
-
Intact protein analysis: Analyze the purified protein by ESI-MS to confirm the mass of the protein with the incorporated this compound. The expected mass will be the mass of the wild-type protein minus the mass of the replaced amino acid plus the mass of this compound.
-
Peptide mapping: Digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the this compound modification and confirm its sequence and the site of incorporation. The nitro group may be lost during fragmentation, so look for characteristic fragmentation patterns.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the purified protein (excitation at ~280 nm).
-
Compare the fluorescence intensity of the this compound-containing protein with the wild-type protein to quantify the extent of fluorescence quenching.
-
Perform fluorescence quenching titrations by adding a ligand or interacting partner and monitoring the change in fluorescence to determine binding constants.
-
IV. Logical Relationships and Workflows
Caption: Logic of amber suppression for this compound incorporation.
| Issue | Possible Cause | Suggested Solution |
| No or low yield of full-length protein | Inefficient amber suppression | - Optimize the concentration of this compound in the growth medium (0.5-2 mM).- Use a different E. coli strain (e.g., one with a modified release factor 1).- Ensure the orthogonal synthetase is active and expressed well. |
| Toxicity of this compound or the expressed protein | - Lower the induction temperature and/or IPTG concentration.- Use a weaker promoter for the target gene. | |
| Incorporation of canonical amino acids at the TAG codon | "Leaky" suppression by endogenous tRNAs | - Ensure the orthogonal tRNA is truly orthogonal to the host's synthetases.- Use a minimal medium to reduce the concentration of competing canonical amino acids. |
| Mis-charging of the orthogonal tRNA by endogenous synthetases | - This is a fundamental property of the orthogonal pair; re-engineering may be necessary. | |
| Protein misfolding or aggregation | The incorporated this compound perturbs the protein structure | - Optimize expression conditions (lower temperature, chaperones).- Choose a different site for incorporation that is more solvent-exposed and less structurally critical. |
| No fluorescence quenching observed | The local environment of the incorporated this compound does not change upon ligand binding or conformational change | - Choose a different site for incorporation that is expected to be more sensitive to the event of interest.- Ensure that the protein is active and binding its ligand. |
Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., inducer concentration, growth temperature, this compound concentration) may be necessary for each target protein.
References
- 1. omlc.org [omlc.org]
- 2. scilit.com [scilit.com]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of 6-nitrotryptophan in proteins by Western blot analysis and its application for peroxynitrite-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitrotryptophan: A Spectroscopic Probe for Unraveling Protein Environments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrotryptophan (5-NTP) is a non-canonical amino acid that serves as a powerful spectroscopic probe for investigating local protein environments. The introduction of the nitro group onto the indole (B1671886) side chain of tryptophan significantly alters its electronic and spectral properties, making it a sensitive reporter of polarity, hydration, and electrostatic fields within a protein. This document provides detailed application notes and experimental protocols for the site-specific incorporation of 5-NTP into proteins and its use in characterizing protein structure, function, and dynamics. The sensitivity of its spectral signals to the surrounding environment allows for the monitoring of protein folding, conformational changes, and ligand binding events.
Principle of this compound as a Spectroscopic Probe
The utility of this compound as a spectroscopic probe is rooted in the sensitivity of its nitro group to the local microenvironment. The electronic properties of the nitro group are strongly influenced by the polarity and hydrogen-bonding capability of its surroundings. This, in turn, affects the absorption and fluorescence characteristics of the indole ring.
When 5-NTP is located in a nonpolar, hydrophobic environment, such as the core of a folded protein, its absorption spectrum typically exhibits a blue shift (a shift to shorter wavelengths). Conversely, exposure to a polar, aqueous environment results in a red shift (a shift to longer wavelengths). Furthermore, the fluorescence of this compound is often quenched, and the degree of quenching can provide insights into the proximity of quenching residues and the dynamics of the local environment. By strategically placing 5-NTP at specific sites within a protein, researchers can obtain high-resolution information about discrete regions of the molecule.
The logical workflow for utilizing 5-NTP as a probe is outlined below:
Caption: Workflow for using 5-NTP as a spectroscopic probe.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties of a related compound, 6-nitro-L-tryptophan, in various environments. While specific data for this compound is less commonly reported, the data for the 6-nitro isomer provides a valuable reference for the expected spectral behavior. The principles of environmental sensitivity are applicable to both isomers.
| Parameter | H₂O | 80% Aqueous Dioxane | Bound to trp Aporepressor | Bound to Human Serum Albumin |
| Absorption λmax | ~330 nm (shoulder ~380 nm) | Blue-shifted | Diminished Intensity | Blue-shifted, Increased Intensity |
| Molar Extinction Coefficient (ε) | 7 x 10³ M⁻¹ cm⁻¹ at ~330 nm | - | - | - |
| Circular Dichroism (Δε) | Not significant | - | -7.5 M⁻¹ cm⁻¹ at 386 nm, +6 M⁻¹ cm⁻¹ at 310 nm | +9.8 M⁻¹ cm⁻¹ at 380 nm |
| Dissociation Constant (KD) | - | - | 1.27 - 1.69 x 10⁻⁴ M | 6.4 - 8.0 x 10⁻⁵ M |
Data for 6-nitro-L-tryptophan is presented as a proxy for the expected behavior of this compound.[1]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol describes the genetic incorporation of 5-NTP into a protein of interest at a specific site using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Plasmid encoding the target protein with a TAG amber stop codon at the desired incorporation site.
-
Plasmid encoding the engineered 5-NTP-specific aminoacyl-tRNA synthetase (e.g., a variant of MjTyrRS) and its corresponding suppressor tRNA.
-
E. coli expression strain (e.g., a tryptophan auxotroph).
-
Minimal media supplemented with all canonical amino acids except tryptophan.
-
This compound.
-
Antibiotics for plasmid selection.
-
IPTG or other appropriate inducer for protein expression.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the target protein and the plasmid for the synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal media supplemented with all canonical amino acids (except tryptophan) and antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the 5-NTP-containing protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the incorporation of 5-NTP by mass spectrometry. The mass of the protein will be increased by 45 Da for each incorporated 5-NTP residue compared to a tryptophan-containing protein.
The general workflow for this protocol is illustrated below:
Caption: Protocol for site-specific 5-NTP incorporation.
Protocol 2: Characterization of Protein Environment using Absorption Spectroscopy
This protocol outlines how to use UV-visible absorption spectroscopy to probe the local environment of an incorporated 5-NTP.
Materials:
-
Purified 5-NTP-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
UV-visible spectrophotometer.
-
Quartz cuvettes.
-
Denaturant (e.g., 8 M guanidinium (B1211019) chloride).
Procedure:
-
Sample Preparation: Prepare a solution of the 5-NTP-labeled protein at a known concentration (e.g., 10-50 µM).
-
Native Spectrum: Record the absorption spectrum of the native protein from 250 nm to 500 nm. Note the wavelength of maximum absorbance (λmax) in the visible region.
-
Denatured Spectrum: Add denaturant to the protein solution to a final concentration that ensures complete unfolding (e.g., 6 M guanidinium chloride).
-
Record Denatured Spectrum: Record the absorption spectrum of the denatured protein from 250 nm to 500 nm. Note the λmax.
-
Analysis: Compare the λmax of the native and denatured protein. A blue shift in the native spectrum compared to the denatured spectrum indicates that the 5-NTP residue is in a more hydrophobic environment. A red shift suggests a more polar environment.
Protocol 3: Monitoring Protein Conformational Changes with Fluorescence Spectroscopy
This protocol describes the use of 5-NTP fluorescence to monitor changes in protein conformation, such as those induced by ligand binding or unfolding.
Materials:
-
Purified 5-NTP-labeled protein in a suitable buffer.
-
Fluorometer.
-
Quartz fluorescence cuvettes.
-
Ligand of interest or denaturant.
-
Small magnetic stir bar for titrations.
Procedure:
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength by measuring the absorption spectrum and select an excitation wavelength on the red edge of the absorption band to minimize scattering. Record an initial emission spectrum to determine the emission maximum.
-
Baseline Measurement: Record the fluorescence emission spectrum of the 5-NTP-labeled protein in the absence of any interacting molecules.
-
Titration: If studying ligand binding, incrementally add small aliquots of a concentrated ligand solution to the protein sample. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
Unfolding Study: If studying protein unfolding, incrementally add a denaturant and record the fluorescence emission spectrum at each concentration.
-
Data Analysis: Plot the change in fluorescence intensity or the shift in the emission maximum as a function of ligand or denaturant concentration. These changes reflect alterations in the local environment of the 5-NTP probe due to the conformational changes in the protein. An increase in fluorescence intensity often correlates with the probe moving to a more rigid or hydrophobic environment.
The signaling pathway for environmental probing using 5-NTP is as follows:
Caption: Principle of 5-NTP as an environmental probe.
Applications in Drug Development
-
Fragment-Based Screening: 5-NTP can be incorporated near a binding pocket to detect the binding of small molecule fragments through changes in its fluorescence.
-
Mechanism of Action Studies: Monitoring conformational changes upon drug binding can provide insights into the mechanism of action of a therapeutic candidate.
-
High-Throughput Screening: The sensitivity of 5-NTP fluorescence allows for the development of high-throughput assays to screen for compounds that bind to a target protein or modulate its conformation.
Conclusion
This compound is a versatile and sensitive spectroscopic probe that offers a powerful tool for investigating protein structure, dynamics, and interactions. By following the protocols outlined in this document, researchers can effectively utilize this non-canonical amino acid to gain valuable insights into a wide range of biological processes, with significant applications in basic research and drug development.
References
Application Notes: Employing 5-Nitrotryptophan in Fluorescence Quenching Studies
Introduction
Fluorescence quenching is a powerful technique for studying molecular interactions, protein conformational changes, and binding kinetics. The process involves a decrease in the fluorescence quantum yield of a fluorophore due to its interaction with another molecule, the "quencher." 5-Nitrotryptophan (5-NTP), a derivative of the natural amino acid tryptophan, serves as an excellent contact or short-range quencher. The electron-withdrawing nitro group on the indole (B1671886) ring provides a mechanism for efficient fluorescence quenching, often through photoinduced electron transfer (PET) when in close proximity to a suitable fluorophore.[1][2]
Unlike natural tryptophan, which is intrinsically fluorescent, 5-NTP is essentially non-fluorescent and acts as a potent quencher.[3][4] This property allows it to be used as a specific quenching probe. By strategically incorporating 5-NTP into proteins or peptides, researchers can create sensitive assays to monitor dynamic biological processes. This document provides detailed application notes and protocols for utilizing 5-NTP in fluorescence quenching studies.
Application Note 1: Site-Specific Quenching Probe for Protein Structural Dynamics
This application uses 5-NTP as a genetically encoded, site-specific quenching probe to report on protein conformational changes. A protein of interest is engineered to contain both a fluorophore and a 5-NTP residue. The fluorophore can be an intrinsic fluorescent amino acid (like tyrosine) or an extrinsically attached fluorescent dye. A change in the protein's conformation that alters the distance between the fluorophore and the 5-NTP quencher will result in a measurable change in fluorescence intensity.
Principle of Conformational Change Detection
The workflow involves replacing a native amino acid with 5-NTP at a specific site using amber stop codon suppression technology.[5][6] In one conformation (e.g., "closed"), the 5-NTP is brought close to a fluorophore, leading to efficient quenching and low fluorescence. In a second conformation (e.g., "open"), the 5-NTP moves away from the fluorophore, restoring fluorescence. This change can be triggered by ligand binding, substrate turnover, or changes in environmental conditions.
Caption: Principle of 5-NTP as a probe for conformational changes.
Experimental Protocol: Site-Specific Incorporation of 5-NTP
This protocol outlines the key steps for creating a protein with a site-specifically incorporated 5-NTP residue.
Part 1: Site-Directed Mutagenesis
-
Primer Design: Design mutagenic primers to introduce an amber stop codon (TAG) at the desired residue position in the gene of interest cloned into an expression plasmid. Primers should be 25-45 bases long with the mutation centered.[7][8]
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation.[9] A typical 50 µL reaction is shown below.
Component Volume Final Concentration 5x Phusion HF Buffer 10 µL 1x 10 mM dNTPs 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA (50 ng/µL) 1 µL 50 ng Phusion Polymerase 0.5 µL 1 unit | Nuclease-Free Water | to 50 µL | - |
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. This selects for the newly synthesized, mutated plasmid.[8]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and confirm the mutation by DNA sequencing.
Part 2: Protein Expression and Purification
-
System Preparation: Co-transform the mutated plasmid and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 5-NTP into an appropriate E. coli expression strain.[5][10]
-
Cell Culture: Grow the cells in a minimal medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
Purification: Harvest the cells and purify the 5-NTP-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography). Verify the incorporation of 5-NTP by mass spectrometry.
Part 3: Fluorescence Measurements
-
Sample Preparation: Prepare samples of the purified protein in a suitable buffer. If an extrinsic label is used, ensure the labeling reaction has been performed and excess dye removed.
-
Spectrometer Setup: Use a fluorometer to measure fluorescence intensity. Set the excitation wavelength appropriate for the fluorophore (e.g., ~280 nm for Tyrosine, or the specific λ_ex for an extrinsic dye).
-
Data Acquisition: Record the emission spectrum. Titrate the trigger molecule (e.g., ligand, substrate) into the cuvette and record the fluorescence intensity at each concentration point.
-
Controls: Perform control experiments with the wild-type protein (containing natural Trp instead of 5-NTP) and a variant lacking the fluorophore to account for background signals and other effects.
Data Presentation
Quantitative data from conformational change studies should be summarized to show the fluorescence response to a given trigger.
Table 1: Fluorescence Change Upon Ligand Binding
| Protein Variant | Ligand Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |
|---|---|---|---|
| 5-NTP Mutant | 0 | 850 | 0% |
| 10 | 680 | 20% | |
| 50 | 340 | 60% | |
| 100 | 212 | 75% | |
| Wild-Type Control | 0 | 920 | N/A |
| | 100 | 915 | N/A |
Application Note 2: 5-NTP Labeled Peptides for Binding Assays
This application uses synthetically generated peptides containing 5-NTP to act as binding partners (ligands) for a target protein. The binding event is monitored by the quenching of the target protein's intrinsic fluorescence (from its natural Tryptophan or Tyrosine residues). This method is particularly useful when the target protein's fluorescence is sensitive to its binding interface.
Principle of Titration-Based Binding Assay
A peptide containing 5-NTP is synthesized and titrated into a solution of the target protein. As the 5-NTP peptide binds to the protein, it is brought into close proximity with the protein's intrinsic fluorophores (e.g., Trp residues), causing a concentration-dependent decrease in fluorescence. This quenching can be analyzed to determine the binding affinity (dissociation constant, Kd).
Caption: Workflow for a binding assay using a 5-NTP labeled peptide.
Experimental Protocol: Binding Assay via Fluorescence Titration
Part 1: Synthesis of 5-NTP Containing Peptide
-
Solid-Phase Synthesis: Synthesize the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]
-
Incorporate 5-NTP: At the desired position in the sequence, use Fmoc-5-Nitro-L-tryptophan as the amino acid building block.
-
Cleavage and Purification: Cleave the peptide from the resin and remove protecting groups. Purify the crude peptide by reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Part 2: Fluorescence Titration
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of the target protein at a fixed concentration (e.g., 1-5 µM) in a suitable assay buffer. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.
-
Quencher Stock: Prepare a concentrated stock solution of the 5-NTP peptide (e.g., 1-5 mM) in the same assay buffer.
-
-
Initial Measurement (F₀): Place the protein solution in a quartz cuvette. Excite the sample at 295 nm (to selectively excite Trp over Tyr) and record the emission spectrum (typically 310-450 nm). The peak fluorescence intensity is F₀.[13]
-
Titration: Add small aliquots of the 5-NTP peptide stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Data Recording (F): Record the fluorescence emission spectrum after each addition. The peak intensity is F. Correct for dilution by multiplying the observed intensity by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Inner Filter Effect Control: In a separate experiment, titrate the 5-NTP peptide into a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-L-tryptophanamide, NATA) to measure and correct for any quenching caused by absorbance of the titrant itself.[13]
Part 3: Data Analysis
-
Stern-Volmer Analysis: To analyze the quenching mechanism, plot the ratio of initial fluorescence to observed fluorescence (F₀/F) against the concentration of the quencher ([Q]).[14][15]
-
Equation: F₀/F = 1 + Ksv[Q]
-
A linear plot suggests a single quenching mechanism (either static or dynamic).[16] The slope of the line gives the Stern-Volmer quenching constant, Ksv.
-
-
Binding Constant Determination: For static quenching, which is expected for binding interactions, the quenching constant can be related to the association constant (Kₐ). For a 1:1 binding model, the data can be fit to the following equation to determine Kₐ:
-
Equation: F = F₀ + (F∞ - F₀) * ( ([P]t + [L]t + 1/Kₐ) - sqrt( ([P]t + [L]t + 1/Kₐ)² - 4[P]t[L]t ) ) / (2[P]t)
-
Where F∞ is the fluorescence at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.
-
The dissociation constant is the reciprocal of the association constant: Kd = 1/Kₐ .
-
Data Presentation
Binding assay data should be presented clearly to show the quenching constant and the calculated binding affinity.
Table 2: Binding Affinity Data for Protein-Peptide Interaction
| Parameter | Value | Standard Error |
|---|---|---|
| Stern-Volmer Constant (Ksv) | 1.5 x 10⁵ M⁻¹ | ± 0.08 x 10⁵ |
| Association Constant (Kₐ) | 1.2 x 10⁵ M⁻¹ | ± 0.11 x 10⁵ |
| Dissociation Constant (Kd) | 8.3 µM | ± 0.7 µM |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein nitrotryptophan: formation, significance and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. static.igem.org [static.igem.org]
- 9. PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. edinst.com [edinst.com]
- 16. edinst.com [edinst.com]
Application Notes and Protocols: Site-Specific Incorporation of 5-Nitrotryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific incorporation of the unnatural amino acid 5-Nitrotryptophan (5-NO2-Trp) into proteins. This technique enables the introduction of a unique spectroscopic probe and a potential tool for investigating electron transfer processes within proteins. The protocols outlined below leverage the amber suppression technology in Escherichia coli, utilizing a recently developed orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Introduction
The ability to incorporate unnatural amino acids (UAAs) at specific sites in proteins offers a powerful tool for protein engineering and functional studies. This compound, with its nitro group, introduces unique electronic and spectroscopic properties that are not present in the 20 canonical amino acids. This allows for novel approaches to study protein structure, dynamics, and interactions. The primary method for site-specific incorporation of UAAs is through the suppression of a nonsense codon, typically the amber stop codon (UAG), by an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This orthogonal pair functions independently of the host cell's translational machinery, ensuring the high fidelity of UAA incorporation.
Recently, a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), designated as 5CNW_RS, has been identified as the first MjTyrRS-derived orthogonal pair capable of incorporating this compound.[1] This development opens up new possibilities for utilizing 5-NO2-Trp in a variety of biological and biophysical studies.
Data Presentation
The efficiency of unnatural amino acid incorporation can vary depending on the specific UAA, the orthogonal pair used, the expression host, and the target protein. While extensive quantitative data for this compound incorporation is still emerging, the following table provides representative data for the incorporation of a similar unnatural amino acid, 5-cyanotryptophan (5CNW), using the 5CNW_RS system, which is also capable of incorporating this compound.
| Target Protein | Unnatural Amino Acid | Orthogonal System | Expression Host | Protein Yield (mg/L) | Percent Incorporation (%) |
| Superfolder GFP | 5-cyanotryptophan | 5CNW_RS/Mj-tRNATyrCUA | E. coli | ~15 | >95 |
| Protein G | 5-cyanotryptophan | 5CNW_RS/Mj-tRNATyrCUA | E. coli | ~10 | >95 |
Note: The data presented is for 5-cyanotryptophan and serves as an estimate for the expected efficiency with this compound using the same orthogonal system. Actual yields and incorporation efficiencies for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the site-specific incorporation of this compound into a target protein expressed in E. coli using the amber suppression method with the 5CNW_RS orthogonal pair.
Plasmid Preparation
-
Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7). Introduce an in-frame amber stop codon (TAG) at the desired site of this compound incorporation using site-directed mutagenesis.
-
Orthogonal Pair Plasmid: A separate, compatible plasmid (e.g., pEVOL) should be used to express the 5CNW_RS aminoacyl-tRNA synthetase and the cognate Mj-tRNATyrCUA suppressor tRNA.
Transformation
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
Protein Expression
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of rich media (e.g., Terrific Broth) supplemented with the antibiotics in a 2 L baffled flask with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 18-24 hours with shaking.
Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
If the target protein is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's protocol.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Characterization of this compound Incorporation
a. Mass Spectrometry:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the incorporation of this compound. The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated unnatural amino acid.
-
For more detailed analysis, perform tandem mass spectrometry (MS/MS) on tryptic digests of the protein to confirm the exact site of incorporation.
b. Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the purified protein containing this compound.
-
The intrinsic fluorescence of this compound is expected to be quenched compared to native tryptophan.[2] The excitation maximum is around 280 nm, and the emission spectrum should be monitored to observe any shifts compared to the wild-type protein.
Mandatory Visualization
Caption: Experimental workflow for incorporating this compound.
Caption: Logic of the orthogonal translation system.
References
Application Notes and Protocols for Studying Enzyme Kinetics Using 5-Nitro-L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. A critical aspect of these studies is the availability of suitable substrates that allow for the continuous and sensitive monitoring of enzyme activity. 5-Nitro-L-tryptophan (5-NTP) is a synthetic amino acid derivative that serves as a valuable tool for investigating the kinetics of several enzymes, particularly those involved in tryptophan metabolism. Its distinct yellow color in solution provides a basis for spectrophotometric assays, enabling researchers to track its consumption by monitoring the decrease in absorbance at specific wavelengths. This application note provides detailed protocols and data for utilizing 5-Nitro-L-tryptophan in enzyme kinetic studies, with a focus on tryptophan decarboxylase as a primary example.
Principle of the Assay
5-Nitro-L-tryptophan is a colored compound, exhibiting a yellow hue in solution. This property allows for a direct, continuous spectrophotometric assay to determine the activity of enzymes that utilize it as a substrate. The enzymatic conversion of 5-NTP to its product, 5-nitro-L-tryptamine, results in a change in the overall absorbance of the reaction mixture. By monitoring the decrease in absorbance at a wavelength where 5-NTP absorbs maximally, the rate of the enzymatic reaction can be determined. This method offers a convenient and real-time measurement of enzyme kinetics without the need for coupled assays or specialized detection methods.
Applications
5-Nitro-L-tryptophan is a versatile substrate for studying the kinetics of various enzymes, including:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to tryptamine, a key step in the biosynthesis of various secondary metabolites in plants and a neurotransmitter modulator in animals. 5-NTP is a known substrate for TDC, and its conversion can be readily monitored.
-
Aromatic L-Amino Acid Decarboxylases (AADC): Some AADCs, which exhibit broad substrate specificity, may also process 5-NTP. For instance, an AADC from Bacillus atrophaeus has been shown to decarboxylate various aromatic L-amino acids.
Quantitative Data Presentation
The following table summarizes the kinetic parameters of enzymes that have been studied using 5-Nitro-L-tryptophan or related substrates. This data provides a valuable reference for researchers designing their own kinetic experiments.
| Enzyme | Substrate | Km / K1/2 (mM) | kcat (s-1) | Specific Activity / Relative Activity | Organism | Reference |
| Tryptophan Decarboxylase (WT) | 5-Nitro-L-tryptophan | 3.6 | 0.63 | - | Catharanthus roseus | [1] |
| Aromatic L-Amino Acid Decarboxylase | L-Phenylalanine | 7.2 | 7.4 | 2.6 U/mg | Bacillus atrophaeus | [2] |
| Aromatic L-Amino Acid Decarboxylase | L-Tryptophan | - | - | 610% (relative to L-Phe) | Bacillus atrophaeus | [2] |
| Aromatic L-Amino Acid Decarboxylase | 4-Nitro-L-phenylalanine | - | - | 450% (relative to L-Phe) | Bacillus atrophaeus | [2] |
Experimental Protocols
General Protocol for a Continuous Spectrophotometric Assay of Tryptophan Decarboxylase using 5-Nitro-L-Tryptophan
This protocol describes a general method for determining the kinetic parameters of tryptophan decarboxylase by monitoring the consumption of 5-Nitro-L-tryptophan.
Materials:
-
Purified Tryptophan Decarboxylase (TDC) enzyme
-
5-Nitro-L-tryptophan (stock solution in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 µM Pyridoxal 5'-phosphate - PLP)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for 5-Nitro-L-tryptophan (typically around 380 nm). Set the temperature to the desired value for the assay (e.g., 37°C).
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following components, omitting the enzyme to start:
-
Assay Buffer
-
Varying concentrations of 5-Nitro-L-tryptophan (to determine Km and Vmax)
-
-
Blank Measurement: Use a reaction mixture without the enzyme as a blank to zero the spectrophotometer.
-
Initiation of Reaction: To start the reaction, add a small, fixed amount of the TDC enzyme solution to the cuvette containing the reaction mixture. Quickly mix the contents by gentle inversion.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at the chosen wavelength over time. Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to establish the initial linear rate of the reaction.
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of substrate consumption can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of 5-NTP at the measurement wavelength, c is the change in concentration, and l is the path length of the cuvette.
-
Repeat the assay with different concentrations of 5-Nitro-L-tryptophan.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
Tryptophan Metabolic Pathway
The following diagram illustrates the major metabolic pathways of tryptophan, highlighting the reaction catalyzed by Tryptophan Decarboxylase and the position of 5-Nitro-L-tryptophan as an analog.
References
Troubleshooting & Optimization
Technical Support Center: 5-Nitrotryptophan Photo-Crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Nitrotryptophan (5-NTrp) as a photo-crosslinking agent to study protein-protein interactions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during photo-crosslinking experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Efficiency | Inefficient Photoactivation: Incorrect UV wavelength, insufficient irradiation time or intensity. | Verify the UV lamp's output and ensure the wavelength is appropriate for nitroaromatic compound activation (typically in the UVA range, 320-400 nm). Optimize by incrementally increasing irradiation time and intensity, while monitoring for protein degradation. |
| Quenching of Reactive Intermediates: Buffer components (e.g., DTT, β-mercaptoethanol, glycerol) can scavenge the reactive species. | If possible, minimize or remove quenching agents from the buffer during UV irradiation. If essential for protein stability, perform a buffer exchange immediately before photoactivation. | |
| Suboptimal pH: The pH of the buffer can influence the reactivity of the excited 5-NTrp and the target amino acid residues. | Empirically test a range of pH values (e.g., 6.5-8.5) to find the optimal condition for your specific protein interaction. | |
| Incorporation Issues (if using genetic code expansion): Low incorporation efficiency of 5-NTrp into the bait protein. | Optimize the expression and purification protocol for the 5-NTrp-containing protein. Confirm incorporation using mass spectrometry. | |
| High Non-Specific/Off-Target Labeling | Excessive UV Exposure: Over-irradiation can lead to the formation of highly reactive, non-specific radicals. | Titrate the UV exposure time and intensity to find the minimum required for specific crosslinking. |
| High Probe Concentration (for non-incorporated 5-NTrp): Excess free 5-NTrp can lead to non-specific labeling of abundant proteins. | Reduce the concentration of the 5-NTrp probe. | |
| Formation of Reactive Oxygen Species (ROS): Photoexcitation of tryptophan derivatives can generate ROS, leading to oxidative damage and non-specific crosslinking.[1] | Perform experiments under anaerobic conditions or include ROS scavengers (e.g., sodium azide, ascorbic acid) in the buffer, if they do not interfere with the specific interaction. | |
| Hydrolysis of Reactive Intermediates: The excited state of 5-NTrp can react with water, reducing the efficiency of target labeling. | While difficult to eliminate in aqueous buffers, optimizing other parameters (e.g., protein concentration, pH) can favor the crosslinking reaction over hydrolysis. | |
| Protein Aggregation/Degradation | UV-Induced Damage: High-energy UV light can damage the protein backbone or sensitive side chains. | Use a UV source with a specific wavelength appropriate for 5-NTrp and filter out shorter, more damaging wavelengths. Minimize UV exposure time. |
| ROS-Mediated Damage: Oxidative damage from ROS can lead to protein aggregation. | As mentioned above, use ROS scavengers or anaerobic conditions. | |
| Labeling-Induced Conformational Changes: Covalent modification by 5-NTrp may destabilize the protein. | Ensure that the incorporation or labeling with 5-NTrp does not significantly alter the structure or function of the protein of interest through biophysical characterization (e.g., CD spectroscopy, functional assays). | |
| Difficulty in Identifying Crosslinked Products by Mass Spectrometry | Low Abundance of Crosslinked Peptides: Crosslinking is often a low-efficiency process, resulting in a small fraction of crosslinked products. | Enrich for crosslinked peptides using techniques like size-exclusion chromatography or affinity purification if the bait protein is tagged. |
| Complex Fragmentation Spectra: The presence of the crosslinker and two peptide chains complicates MS/MS spectra. | Utilize specialized crosslinking mass spectrometry software (e.g., pLink, MeroX, XlinkX) designed to identify crosslinked peptides.[2] | |
| Undefined Modification Mass: The exact nature of the crosslink adduct may be unknown, making database searching difficult. | Perform searches with a broad mass tolerance for modifications on potential target residues (e.g., C, H, N, O, S containing side chains). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photo-crosslinking with this compound?
A: While less documented than other photoprobes, the mechanism is believed to involve the photoexcitation of the nitroaromatic ring of 5-NTrp with UVA light. This leads to the formation of a highly reactive triplet state or other radical species.[3][4][5] These reactive intermediates can then abstract hydrogen atoms from or insert into C-H, N-H, O-H, or S-H bonds of nearby amino acid residues, forming a stable covalent crosslink. The electron-withdrawing nature of the nitro group makes the tryptophan indole (B1671886) ring susceptible to photochemical reactions.[6]
Q2: What are the potential off-target reactions when using 5-NTrp?
A: Off-target reactions can reduce the efficiency and specificity of labeling. Potential off-target reactions include:
-
Reaction with Solvent: The reactive intermediate can be quenched by water molecules in the buffer.
-
Reaction with Scavengers: Buffer components with nucleophilic or radical-scavenging properties (e.g., thiols, Tris) can react with the excited 5-NTrp.[7]
-
Intramolecular Reactions: The excited 5-NTrp could react with other parts of the bait protein itself.
-
Formation of Oxidized Byproducts: Photoexcitation of tryptophan derivatives can lead to the formation of various oxidized products, such as N-formylkynurenine.[8]
-
ROS-Mediated Damage: The generation of reactive oxygen species (ROS) can lead to non-specific oxidation of nearby proteins.[1]
Q3: How can I quantify the extent of on-target versus off-target labeling?
A: Quantitative mass spectrometry is the primary method for this analysis. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT) can be employed. A typical experimental design would compare:
-
UV-irradiated sample: Contains the 5-NTrp-labeled bait protein and interacting partners.
-
No UV control: To identify proteins that bind non-covalently to the bait or affinity resin.
-
Competition control: The addition of an excess of the wild-type, unlabeled bait protein to outcompete the 5-NTrp labeled bait for specific interactions.
By quantifying the relative abundance of proteins enriched in each condition, specific, UV-dependent interactors can be distinguished from non-specific background.
| Comparison | Expected Outcome for Specific Interactors | Expected Outcome for Non-Specific Binders |
| +UV vs. -UV | Significantly higher abundance in +UV sample | Similar abundance in both samples |
| +UV vs. +UV with competitor | Significantly lower abundance with competitor | Similar abundance in both samples |
Q4: What is a good starting point for a 5-NTrp photo-crosslinking experiment?
A: A generalized workflow is as follows:
-
Preparation: Prepare your 5-NTrp labeled bait protein and the prey protein/lysate in a suitable, non-quenching buffer.
-
Incubation: Allow the bait and prey to interact and form complexes (e.g., 30 minutes at 4°C).
-
Irradiation: Expose the sample to UV light (e.g., 350 nm) on ice for a predetermined optimal time (e.g., 5-15 minutes).
-
Analysis: Analyze the reaction products by SDS-PAGE to visualize new higher molecular weight bands corresponding to crosslinked complexes.
-
Identification: For proteome-wide studies, proceed with protein digestion, enrichment of crosslinked peptides, and analysis by LC-MS/MS.
Experimental Protocols
Protocol: Photo-Crosslinking of a Bait-Prey Protein Interaction using 5-NTrp
This protocol provides a general framework. Optimization of concentrations, incubation times, and UV exposure is critical for each specific system.
Materials:
-
5-NTrp labeled bait protein (purified)
-
Prey protein or cell lysate
-
Crosslinking Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (or other optimized buffer free of primary amines and thiols)
-
Quenching Solution: 1 M DTT or 2 M β-mercaptoethanol
-
UV lamp with a 350 nm emission source (e.g., a UV crosslinker)
-
SDS-PAGE materials
-
Mass spectrometry-grade reagents (trypsin, urea, etc.) if proceeding to MS analysis
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, combine the 5-NTrp labeled bait protein (e.g., 1-5 µM final concentration) and the prey protein/lysate (e.g., 2-10 µM or 1-2 mg/mL total protein) in Crosslinking Buffer.
-
For negative controls, prepare a sample without the prey protein and a sample that will not be exposed to UV light.
-
Incubate the mixture for 30 minutes on ice or at 4°C to allow for complex formation.
-
-
Photo-Crosslinking:
-
Place the open tubes on ice, approximately 5-10 cm from the UV source.
-
Irradiate the samples with 350 nm UV light for 5-15 minutes. Note: The optimal time and distance should be determined empirically.
-
Keep the non-UV control sample on ice, covered in foil.
-
-
Quenching and Sample Preparation for SDS-PAGE:
-
After irradiation, add Quenching Solution to all samples to a final concentration of 50 mM to scavenge any remaining reactive species.
-
Add 4X SDS-PAGE loading buffer to the samples and boil for 5 minutes at 95°C.
-
-
Analysis by SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel and visualize the proteins using Coomassie blue or silver staining.
-
Look for the appearance of a new, higher molecular weight band in the +UV lane, corresponding to the bait-prey crosslinked complex. The intensity of this band should be significantly reduced or absent in the control lanes.
-
-
Analysis by Mass Spectrometry (Optional):
-
Excise the band of interest from the Coomassie-stained gel.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides and prepare them for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use specialized software to search for crosslinked peptides, defining the mass modification corresponding to the remnant of 5-NTrp on one peptide.
-
References
- 1. Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity Compounds - Enamine [enamine.net]
- 3. Identification and reactivity of the triplet excited state of 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Reactivity of the Triplet Excited State of 5-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Triplet State and Protein Dynamics in the Formation and Stability of the Tryptophan Radical in an Apoazurin Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inis.iaea.org [inis.iaea.org]
Technical Support Center: Addressing the Potential Toxicity of Nitro Compounds in Cell Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential toxicity of these compounds in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of nitro compound toxicity in cells?
A1: The toxicity of nitro compounds is often linked to their unique electrochemical properties. The primary mechanisms include:
-
Bioreductive Activation: Cellular enzymes, particularly nitroreductases (NTRs), can reduce the nitro group (-NO₂) to highly reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives.[1][2] These intermediates can covalently bind to essential cellular macromolecules such as DNA and proteins, leading to genotoxicity and cell death.[3][4]
-
Redox Cycling and Oxidative Stress: The nitro group can undergo a one-electron reduction to form a nitro radical anion.[2] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide (B77818) anions.[2][3] This leads to a state of oxidative or nitro-oxidative stress, causing damage to lipids, proteins, and DNA.[5][6][7]
-
Release of Nitric Oxide (NO): Under certain reductive conditions, some nitro compounds can release nitric oxide (NO), a signaling molecule with diverse physiological effects that can contribute to cytotoxicity.[3]
Q2: Why is a nitro compound sometimes referred to as both a "pharmacophore" and a "toxicophore"?
A2: The dual role of the nitro group stems from its metabolic activation.[3]
-
As a pharmacophore , its ability to be selectively activated in hypoxic environments (low oxygen), like those found in solid tumors, is harnessed for therapeutic benefit.[1] The resulting reactive intermediates can selectively kill cancer cells.
-
As a toxicophore , these same reactive intermediates can cause damage to healthy host cells, leading to undesirable side effects.[3][8]
The challenge in drug development is to design molecules where the therapeutic effects are maximized, and the toxic effects on non-target cells are minimized.[7]
Q3: My nitro compound is not dissolving in the cell culture medium. What should I do?
A3: Poor aqueous solubility is a common issue with nitro compounds.[3] Here is a systematic approach to address this:
-
Use a Co-Solvent: First, create a concentrated stock solution by dissolving the compound in a small volume of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3]
-
Serial Dilution: Serially dilute the stock solution in your cell culture medium to reach the desired final concentrations.[3]
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[3]
-
Check for Precipitation: After dilution, visually inspect the medium for any signs of compound precipitation. If observed, you may need to lower the final concentration or explore alternative solubilization strategies.[3]
Troubleshooting Guides
Issue 1: High background or interference in colorimetric assays (e.g., MTT, MTS).
-
Problem: Many nitroaromatic compounds are colored (often yellow), which can interfere with absorbance readings in colorimetric viability assays.[3] Additionally, their redox-active nature can potentially reduce the assay reagents chemically, leading to false-positive results.
-
Troubleshooting Steps:
-
Include a "Compound Only" Control: In your 96-well plate, include wells with the compound at all tested concentrations in the medium but without cells. Subtract the average absorbance of these wells from your experimental wells.
-
Switch to a Non-Colorimetric Assay: Consider using an alternative viability assay that is not based on absorbance, such as a fluorescence-based assay (e.g., Calcein-AM for live cells or Propidium Iodide for dead cells) or a luminescence-based assay (e.g., measuring ATP levels).
-
Perform a Time-Course Experiment: The interference may change over time as the compound is metabolized. Assess the background at different time points to identify an optimal window for your assay.[9]
-
Issue 2: Unexpectedly high cytotoxicity at low concentrations.
-
Problem: Observing significant cell death at concentrations lower than expected can indicate either a highly potent specific effect or general, non-specific toxicity.
-
Troubleshooting Steps:
-
Determine the Mechanism of Cell Death: Use assays like Annexin V/PI staining to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis might suggest a specific pathway is being targeted, while necrosis often points to general toxicity, such as membrane disruption.[3]
-
Use Control Compounds: Test a structurally similar analog of your compound that lacks the nitro group. If this analog is significantly less toxic, it strongly suggests that the bioreductive activation of the nitro group is responsible for the observed cytotoxicity.[3]
-
Assess Nitroreductase Activity: Measure the nitroreductase activity in your cell line. Cells with high nitroreductase activity will be more sensitive to nitro compounds that require bioreductive activation.[10][11]
-
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.[12]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitro compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
MTS Assay for Cytotoxicity Assessment
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another colorimetric method for assessing cell viability.[13][14][15]
-
Principle: In the presence of an electron coupling reagent like phenazine (B1670421) ethosulfate (PES), metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media.[16] The absorbance of the formazan is directly proportional to the number of living cells.[17]
-
Protocol:
-
Cell and Compound Preparation: Prepare cells and test compounds in a 96-well plate in a final volume of 100 µL per well.[14][15]
-
Incubation: Incubate for the desired exposure period.[14][15]
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[14][15]
-
Absorbance Measurement: Record the absorbance at 490 nm.[13][15]
-
Nitroreductase (NTR) Activity Assay (Fluorescent Method)
Several fluorescent probes are available to measure NTR activity in living cells.[10][11]
-
Principle: These probes are typically non-fluorescent molecules containing a nitro group. In the presence of nitroreductase and a cofactor like NADH, the nitro group is reduced, leading to a conformational change that "switches on" the fluorescence.[10]
-
General Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for imaging).
-
Probe Loading: Incubate the cells with the NTR-specific fluorescent probe according to the manufacturer's instructions.
-
Incubation: Allow time for the probe to enter the cells and for the enzymatic reaction to occur.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using fluorescence microscopy.
-
Caspase Activity Assay (Colorimetric Method)
This assay quantifies the activity of caspases, which are key proteases involved in apoptosis.[18]
-
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[18] When the caspase is active, it cleaves the peptide, releasing the colored pNA, which can be quantified by measuring its absorbance.[18]
-
General Protocol:
-
Induce Apoptosis: Treat cells with the nitro compound to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate to allow for the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[18]
-
Data Presentation
Table 1: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan.[13] | Inexpensive, well-established. | Requires a solubilization step; insoluble formazan can be toxic.[13] |
| MTS | Enzymatic reduction of tetrazolium salt to soluble formazan.[16] | No solubilization step, faster protocol.[16] | Reagents can be more expensive than MTT. |
| Calcein-AM | Non-fluorescent Calcein-AM is converted to fluorescent calcein (B42510) by esterases in live cells. | Specific for viable cells, suitable for microscopy. | Requires a fluorescence reader or microscope. |
| ATP Assay | Measures ATP levels, which correlate with cell viability. | Highly sensitive, fast. | ATP levels can be affected by factors other than viability. |
Visualizations
Caption: Nitro compound-induced cell death signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Logical workflow for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Caspase Assay Kits - Elabscience® [elabscience.com]
Validation & Comparative
Fluorescent Probes in Focus: A Comparative Guide to 5-Nitrotryptophan and 5-Cyanotryptophan
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Tryptophan analogs, in particular, offer the advantage of being incorporated into proteins to provide site-specific information about structure, dynamics, and binding events. This guide provides a detailed comparison of the fluorescent properties of two such analogs: 5-Nitrotryptophan (5-NTrp) and 5-Cyanotryptophan (5-CTrp), supported by experimental data and protocols.
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a valuable tool in protein science. However, its broad emission spectrum and potential for quenching can be limiting. Modified tryptophan analogs like 5-NTrp and 5-CTrp have been developed to overcome some of these limitations and to act as specialized probes for different applications.
Core Fluorescent Properties: A Quantitative Comparison
The utility of a fluorescent probe is largely determined by its photophysical parameters. The following table summarizes the key fluorescent properties of this compound and 5-Cyanotryptophan. It is important to note that comprehensive, quantitative fluorescent data for this compound is not as readily available in the literature as it is for 5-Cyanotryptophan. The nitration of tryptophan is generally associated with a significant quenching of fluorescence.
| Fluorescent Property | This compound (5-NTrp) | 5-Cyanotryptophan (5-CTrp) |
| Excitation Maximum (λex) | ~280 nm (inferred from general tryptophan nitration studies)[1] | 280 - 310 nm |
| Emission Maximum (λem) | 340 - 360 nm (for nitrated aromatic amino acids) | 350 - 410 nm (highly solvent-dependent) |
| Quantum Yield (Φ) | Not reported (generally low due to quenching)[1] | Highly solvent-dependent: <0.01 in water to >0.3 in non-polar solvents |
| Fluorescence Lifetime (τ) | Not reported | Highly solvent-dependent: <1 ns in water to >5 ns in non-polar solvents |
In-Depth Analysis of Fluorescent Characteristics
5-Cyanotryptophan: A Sensitive Reporter of Local Environment
5-Cyanotryptophan has emerged as a powerful fluorescent probe due to its remarkable sensitivity to the polarity and hydration of its immediate surroundings. Its fluorescence is significantly quenched in aqueous environments, but this quenching is alleviated in non-polar or dehydrated environments, leading to a dramatic increase in fluorescence intensity. This "light-up" property makes 5-CTrp an excellent tool for studying:
-
Protein Folding and Conformational Changes: As a protein folds, a 5-CTrp residue may move from a solvent-exposed to a buried, hydrophobic environment, resulting in a significant increase in fluorescence.
-
Ligand Binding: The binding of a ligand can alter the local environment of a 5-CTrp probe, leading to a change in its fluorescent signal.
-
Membrane Interactions: The transition of a 5-CTrp-labeled peptide or protein from an aqueous solution to a lipid membrane environment can be monitored by the increase in its fluorescence.
The large Stokes shift of 5-CTrp (the difference between its excitation and emission maxima) is another advantageous feature, as it minimizes self-quenching and reduces background noise in fluorescence measurements.
This compound: A Potential Indicator of Nitrative Stress
While quantitative data on the intrinsic fluorescence of this compound is scarce, its formation is a key indicator of nitrative stress within a biological system. The nitration of tryptophan residues in proteins can lead to a decrease in the protein's overall fluorescence. Therefore, monitoring the quenching of tryptophan fluorescence can be an indirect way to assess the extent of nitration.
The primary utility of 5-NTrp in a research context is often not as a fluorescent probe itself, but rather as a biomarker for oxidative damage to proteins.
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for determining the quantum yield of a fluorescent molecule is the comparative method, using a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard with an emission profile that overlaps with the sample of interest. For tryptophan analogs, N-acetyl-L-tryptophanamide (NATA) in water (Φ = 0.14) is a suitable standard.[2]
-
Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a sensitive photodetector, and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent sample in the desired solvent.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s) of the sample.
Visualizing Experimental Workflows
Caption: Workflow for determining fluorescence quantum yield and lifetime.
Signaling Pathways and Logical Relationships
The application of these fluorescent probes often involves their incorporation into proteins to study signaling pathways or other biological processes. The following diagram illustrates a generic signaling pathway where a protein's conformational change upon ligand binding can be monitored using a fluorescent tryptophan analog.
Caption: Ligand binding induces a conformational change and fluorescence increase.
Conclusion
5-Cyanotryptophan stands out as a highly sensitive and versatile fluorescent probe for investigating protein structure, function, and interactions. Its pronounced solvatochromism makes it an ideal tool for monitoring changes in the local environment of a protein. In contrast, while this compound is a significant biological marker for nitrative stress, its utility as a direct fluorescent probe is limited by the current lack of comprehensive photophysical data. The choice between these two tryptophan analogs will, therefore, depend heavily on the specific research question. For studies requiring a sensitive reporter of environmental changes, 5-CTrp is the superior choice. For investigations focused on the effects of nitrative stress on proteins, the formation of 5-NTrp and the associated quenching of tryptophan fluorescence are the key parameters to monitor. Future research characterizing the fluorescent properties of this compound in more detail will be valuable in expanding its potential applications as a fluorescent probe.
References
validation of 5-Nitrotryptophan as a reliable environmental probe
An objective analysis of molecular probes used to investigate microenvironments within biological systems. This guide provides a comparative assessment of common alternatives to 5-Nitrotryptophan, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction
Comparison of Environmental Probes
The selection of an appropriate environmental probe is contingent on the specific application and the properties of the system being studied. The following table summarizes the key photophysical properties of several common environmental probes.
| Property | L-Tryptophan | 5-Cyanotryptophan | 5-Hydroxytryptophan | Nile Red |
| Probe Type | Intrinsic | Extrinsic (Tryptophan analog) | Extrinsic (Tryptophan analog) | Extrinsic |
| Excitation Max (λex) | ~280 nm | ~280 nm | ~295 nm | ~552 nm (in Chloroform) |
| Emission Max (λem) | ~350 nm (in water) | ~391 nm (in water) to ~372 nm (in micelles) | ~340 nm | ~636 nm (in Chloroform) |
| Quantum Yield (ΦF) | ~0.13 (in water)[1][2] | <0.01 (in water) to 0.11 (in dioxane) | Generally higher than Tryptophan | High in nonpolar environments |
| Fluorescence Lifetime (τ) | Biexponential decay in water (~0.5 ns and ~3.1 ns)[3] | 0.4 ns (in water) to 6.0 ns (in dioxane) | - | - |
| Solvatochromism | Moderate | High | Low | Very High |
| Key Advantages | Intrinsic to proteins, less perturbative. | High sensitivity to hydration. | Higher quantum yield than Tryptophan. | Large Stokes shift, sensitive to hydrophobicity. |
| Key Disadvantages | Often multiple tryptophans in a protein complicate analysis. | Low quantum yield in aqueous environments. | Less sensitive to solvent polarity than Tryptophan. | Can perturb membrane structure. |
Experimental Protocols
Accurate and reproducible data are paramount in the validation and application of environmental probes. Below are detailed protocols for two key experimental techniques used to characterize these molecules.
Solvatochromism Analysis
Objective: To determine the sensitivity of a probe's fluorescence emission spectrum to the polarity of its environment.
Materials:
-
Fluorophore of interest (e.g., 5-Cyanotryptophan)
-
A series of solvents with varying polarity (e.g., water, ethanol, acetonitrile, dioxane)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the fluorophore in a suitable solvent.
-
For each solvent to be tested, prepare a dilute solution of the fluorophore with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the fluorescence emission spectrum for each solution, using a constant excitation wavelength.
-
Plot the maximum emission wavelength (λem) as a function of the solvent polarity parameter (e.g., Reichardt's ET(30) value).
-
A larger slope in this plot indicates a higher sensitivity of the probe to the environment's polarity.
Fluorescence Quenching Assay
Objective: To investigate the accessibility of a probe to quenchers, providing information about the probe's location and the dynamics of its surroundings.
Materials:
-
Protein containing the fluorescent probe (e.g., a protein with a single Tryptophan residue)
-
Quencher solution (e.g., acrylamide, potassium iodide)
-
Buffer solution
-
Spectrofluorometer
Procedure:
-
Prepare a solution of the fluorescently labeled protein in the buffer.
-
Record the fluorescence intensity (F0) of the protein solution in the absence of the quencher.
-
Titrate the protein solution with increasing concentrations of the quencher.
-
After each addition of the quencher, record the fluorescence intensity (F).
-
Correct the fluorescence intensities for dilution.
-
Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F0/F) against the quencher concentration ([Q]).
-
Analyze the data using the Stern-Volmer equation: F0/F = 1 + KSV[Q], where KSV is the Stern-Volmer quenching constant.
-
The value of KSV provides information about the accessibility of the fluorophore to the quencher.
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Principle of Solvatochromism.
Caption: Experimental Workflow for Fluorescence Quenching.
Caption: Probing Protein Conformational Change.
Conclusion
While this compound remains an intriguing candidate for an environmental probe, the lack of comprehensive photophysical data in the peer-reviewed literature precludes a thorough validation and comparison at this time. Researchers are encouraged to consider well-characterized alternatives such as L-Tryptophan for intrinsic studies, and 5-Cyanotryptophan, 5-Hydroxytryptophan, or Nile Red for applications requiring extrinsic probes with specific properties. The selection should be guided by the experimental requirements, including the desired sensitivity, spectral range, and potential for perturbation of the biological system. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision. Further investigation into the fluorescence properties of this compound is warranted to determine its utility as a reliable environmental probe.
References
Quantitative Analysis of 5-Nitrotryptophan Incorporation Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing protein structure and function, and for the development of novel protein-based therapeutics. 5-Nitrotryptophan (5-NTP) is a particularly interesting ncAA due to its potential as a photo-crosslinker and its utility in studying nitrosative stress. This guide provides a comparative analysis of the methods for incorporating 5-NTP into proteins, with a focus on quantitative measures of efficiency. While direct quantitative data for 5-NTP incorporation is emerging, this guide draws upon established methodologies and data from closely related tryptophan analogs to provide a comprehensive overview for researchers.
Comparison of Incorporation Methods and Efficiencies
The successful incorporation of 5-NTP into a target protein is dependent on the chosen expression system and the efficiency of the orthogonal translation machinery. The two primary methods for site-specific incorporation are in vivo expression in hosts like Escherichia coli and in vitro cell-free protein synthesis (CFPS).
| Method | Orthogonal System Component | Target Protein Example | Reported Yield/Efficiency | Reference |
| In Vivo (E. coli) | Engineered MjTyrRS-derived orthogonal pair (5CNW_RS) | Sumo-sfGFP | 75 mg/L (for 5-cyanotryptophan) | [1] |
| In Vivo (E. coli) | Two-step induction protocol | Generic T7-based expression | >90% incorporation (for 5-hydroxytryptophan) | [2] |
| Cell-Free Protein Synthesis | Commercial E. coli S30 extract | Green Fluorescent Protein (GFP) | Up to 55% suppression efficiency | [3] |
Note: The yield for the 5CNW_RS system is for the incorporation of 5-cyanotryptophan, a structural analog of 5-NTP. This system has been shown to have activity towards 5-NTP, suggesting it is a promising tool for its incorporation, though specific yield data for 5-NTP is not yet published.[1] The high incorporation efficiency of 5-hydroxytryptophan, another tryptophan analog, in E. coli demonstrates the potential for efficient in vivo incorporation of modified tryptophans.[2] Cell-free systems offer a viable alternative with potentially high suppression efficiencies, as demonstrated for other ncAAs.[3]
Experimental Protocols
Site-Specific Incorporation of this compound in E. coli using an Engineered Aminoacyl-tRNA Synthetase
This protocol is adapted from methodologies used for the incorporation of tryptophan analogs using an orthogonal synthetase/tRNA pair, such as the 5CNW_RS system which has shown activity with 5-NTP.[1]
a. Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered 5-NTP-specific aminoacyl-tRNA synthetase (e.g., 5CNW_RS) and its cognate suppressor tRNA.
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound (5-NTP).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
b. Procedure:
-
Co-transform the E. coli expression strain with the target protein expression vector and the synthetase/tRNA plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add 5-NTP to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
Quantitative Analysis of 5-NTP Incorporation by Mass Spectrometry
This protocol outlines a general workflow for the quantification of 5-NTP incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Purify the protein containing 5-NTP.
-
Perform a buffer exchange into a suitable buffer for digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Denature the protein by heating at 95°C for 10 minutes.
-
Digest the protein into peptides using a protease such as trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
b. LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a C18 reverse-phase analytical column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.
c. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Identify the peptide containing the 5-NTP modification based on the mass shift of the tryptophan residue (+45 Da).
-
Quantify the incorporation efficiency by comparing the peak area of the 5-NTP-containing peptide to the peak area of the corresponding unmodified tryptophan-containing peptide (if any is present). For absolute quantification, a stable isotope-labeled internal standard peptide containing 5-NTP can be used.
Visualizing the Incorporation Workflow
The site-specific incorporation of 5-NTP is typically achieved through the suppression of a nonsense codon, most commonly the amber stop codon (UAG). The following diagram illustrates this process.
Caption: Workflow of 5-NTP incorporation via amber suppression.
References
- 1. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Nitrotryptophan: A Comparative Guide to Unnatural Amino Acid Probes
For researchers, scientists, and drug development professionals seeking to employ unnatural amino acids as molecular probes, understanding their photophysical properties is paramount. This guide provides a detailed comparison of 5-Nitrotryptophan against other commonly used fluorescent unnatural amino acid probes. While this compound is a valuable tool for introducing a nitro-group into proteins, its utility as a fluorescent probe is limited due to significant quenching of its fluorescence.
Performance Comparison of Unnatural Amino Acid Probes
The following table summarizes the key photophysical properties of this compound and several alternative fluorescent unnatural amino acids. This data highlights the trade-offs in brightness (quantum yield), temporal resolution (fluorescence lifetime), and spectral properties.
| Unnatural Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Features |
| This compound | ~280 | Quenched | Very Low | Not Reported | Primarily a nitrating agent, not a fluorescent probe. |
| Tryptophan (Natural) | ~280 | ~350 | 0.12 - 0.14 (in water)[1][2] | Biexponential: ~0.5 and ~3.1 ns (in water)[2][3] | Natural amino acid, sensitive to environment. |
| 5-Hydroxytryptophan | ~300 | ~346 | ~0.54 (when derivatized to PHOXI)[4] | Not explicitly found | Precursor to a high quantum yield fluorophore. |
| 7-Azatryptophan (B1233867) | ~287-290 | ~395-400 (in water)[5][6] | 0.01 (in water) to 0.25 (in acetonitrile)[6] | ~0.78 (in water)[7] | Red-shifted spectra compared to Tryptophan, environmentally sensitive. |
| Dansylalanine | ~338 | ~578 (peptide-bound)[8] | 0.07 (in water) to 0.66 (in dioxane)[9] | Biexponential: ~12.7 and ~26 ns (bound to BSA)[10] | High quantum yield in non-polar environments, large Stokes shift. |
Note: The fluorescence properties of these probes are highly dependent on their local environment (e.g., solvent polarity, pH, and binding to macromolecules). The values presented here are for comparison and may vary under different experimental conditions.
Experimental Protocols
Accurate characterization of fluorescent probes is essential for reliable experimental results. Below are detailed methodologies for two key experiments: measuring fluorescence quantum yield and fluorescence lifetime.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[11][12][13][14]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Unnatural amino acid probe solution (sample)
-
Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[15]
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[11][14]
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.[11]
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:[15]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[16]
Materials:
-
TCSPC instrument (pulsed light source, detector, timing electronics)
-
Unnatural amino acid probe solution
-
Scattering solution (for instrument response function measurement)
Procedure:
-
Prepare the sample in a suitable cuvette.
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the same excitation wavelength that will be used for the sample.
-
Acquire the fluorescence decay data for the sample by exciting it with the pulsed light source and detecting the emitted photons. The data is collected as a histogram of photon arrival times relative to the excitation pulse.
-
Analyze the decay data by fitting it to a multi-exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.
-
The fitting procedure yields the fluorescence lifetime(s) (τ) and their relative amplitudes.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential applications, the following diagrams have been generated using Graphviz.
References
- 1. omlc.org [omlc.org]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Dansyl glycine [omlc.org]
- 10. nathan.instras.com [nathan.instras.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. ATTO-TEC GmbH [atto-tec.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitrotryptophan: A Marker of Nitrosative Stress, Not a Biologically Inert Label
A Comparative Guide for Researchers
The selective labeling of proteins is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions. An ideal label is biologically inert, meaning it does not perturb the structure or function of the protein of interest. While various methods have been developed to this end, it is crucial to distinguish between true labeling techniques and post-translational modifications that can themselves alter a protein's biological activity.
This guide addresses 5-Nitrotryptophan (5-NTP), clarifying its role not as an inert label, but as a significant biomarker of nitrosative stress. The formation of 5-NTP and other nitrated tryptophan isomers is a consequence of cellular damage and can have profound effects on protein function.[1][2] Understanding these effects is critical for researchers in drug development and life sciences, particularly when studying disease states associated with oxidative and nitrosative stress.
The Biological Reality: Tryptophan Nitration as a Post-Translational Modification
Contrary to being an externally applied, inert tag, this compound is formed endogenously through the reaction of tryptophan residues with reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1][3] This process, known as nitration, is a hallmark of "nitrosative stress," a condition implicated in a wide range of pathologies, including neurodegenerative diseases, atherosclerosis, and inflammation.[1]
The indole (B1671886) side-chain of tryptophan has multiple sites susceptible to nitration, leading to the formation of various isomers, including 2-, 4-, 5-, and 6-nitrotryptophan.[1][3] The formation of these derivatives is not a controlled, specific labeling event but rather a chemical modification that can alter the protein's properties.
dot
Caption: Formation of nitrated tryptophan via reactive nitrogen species.
Impact on Protein Structure and Function
The addition of a nitro group to a tryptophan residue is far from a benign modification. It can significantly alter a protein's physicochemical properties, leading to functional consequences. Tryptophan nitration has been shown to:
-
Induce Structural Changes: The bulky nitro group can disrupt the local protein structure and conformation.[4]
-
Alter Enzymatic Activity: Nitration of tryptophan residues within or near an enzyme's active site can modulate its catalytic activity. For instance, a novel modification, nitrohydroxytryptophan, was found to accumulate with age in the mitochondrial protein SCOT and was associated with an elevation of its activity.[5][6]
-
Affect Protein-Protein Interactions: Since surface-exposed tryptophan residues are often involved in molecular interactions, their modification can disrupt these binding events.[7]
These functional alterations underscore that tryptophan nitration is a damaging or regulatory modification rather than an inert labeling strategy.
Comparison with Established Protein Labeling Methods
To provide a clear contrast, the table below compares the properties of tryptophan nitration with common, intentionally-applied protein labeling techniques that are designed for minimal biological perturbation.
| Feature | Tryptophan Nitration | Unnatural Amino Acid (UAA) Incorporation | Enzymatic Labeling (e.g., SNAP-tag) | Direct Chemical Labeling |
| Origin | Endogenous post-translational modification from RNS.[1] | Genetically encoded, site-specific incorporation.[8][9] | Fusion tag genetically encoded, substrate supplied externally.[10] | Covalent attachment to reactive amino acid side chains (e.g., lysine, cysteine).[11][12] |
| Specificity | Non-specific; targets accessible tryptophan residues. | High; specific to a single, predetermined site.[8][9] | High; specific to the enzyme tag.[10] | Lower; targets all accessible residues of a certain type.[11] |
| Biological Inertness | Not Inert. Can significantly alter protein function.[4][5] | Generally low perturbation due to small size of the UAA before labeling.[13] | Can have some steric effects due to tag size (~20 kDa). | Can alter function by modifying key residues. |
| Application | Biomarker for nitrosative stress and disease.[2][14] | High-resolution imaging, biophysical studies, precise functional probing.[9][13] | Live-cell imaging, protein pulldown, FRET studies.[10] | Western blotting, flow cytometry, general protein detection.[15] |
| Key Advantage | Indicates a specific pathophysiological state. | Ultimate precision in label placement.[8] | High specificity of the labeling reaction. | Versatility and cost-effectiveness.[15] |
| Key Disadvantage | Uncontrolled, causes functional changes. | Requires genetic engineering and an orthogonal tRNA/synthetase pair.[] | The tag itself is a large fusion protein. | Risk of non-specific labeling and functional perturbation.[15] |
Experimental Protocol: Detection of Nitrated Tryptophan by Western Blot
For researchers investigating nitrosative stress, detecting tryptophan-nitrated proteins is a key experimental step. The following is a generalized protocol for the immunodetection of 6-nitrotryptophan, one of the more stable and common isomers, by Western blot.[14]
Objective: To detect the presence of 6-nitrotryptophan-modified proteins in a complex biological sample (e.g., cell lysate, tissue homogenate).
Materials:
-
Protein samples (e.g., cell lysates treated with a peroxynitrite donor vs. control)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-6-Nitrotryptophan monoclonal antibody.[14]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Prepare protein lysates from control and treated cells/tissues in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-6-Nitrotryptophan antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The resulting bands indicate proteins containing 6-nitrotryptophan.
dot
Caption: Workflow for the immunodetection of nitrated tryptophan.
References
- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein nitrotryptophan: formation, significance and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and characterization of in vivo nitration and oxidation of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Protein Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 13. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti Nitrotryptophan (6-NO2-Trp: NW) monoclonal antibody: OXIDATIVE STRESS / NITROSATIVE STRESS MARKERS FOR PROTEIN MODIFICATION/ Genox USA/ Since 1991 Leading the way in Oxidative Stress Research: [genox.com]
- 15. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
5-Nitrotryptophan: A Comparative Analysis of In Vitro and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known stability characteristics of 5-nitrotryptophan (5-NTP) in both laboratory (in vitro) and biological (in vivo) settings. Understanding the stability of this modified amino acid is crucial for its potential applications in drug development and as a biomarker for nitrosative stress. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes potential metabolic pathways and experimental workflows.
Data Summary
Direct quantitative comparisons of the in vitro and in vivo stability of this compound are limited in publicly available literature. However, studies on related nitro-amino acids and general principles of drug metabolism provide valuable insights. The following table summarizes key stability-related findings.
| Parameter | In Vitro Findings | In Vivo Findings | Source |
| Half-life | Data for 5-NTP is not readily available. For comparison, 1-nitro-tryptophan has a half-life of 18 hours and 1-nitroso-tryptophan has a half-life of 1.5 hours in pH 7.4 buffer at 37°C. 6-nitrotryptophan (B1227654) is reported to be stable for up to 6 days under the same conditions.[1] | The in vivo half-life of 5-NTP has not been explicitly reported. The stability of amino acid derivatives in vivo can be highly variable, ranging from minutes to hours, depending on metabolic pathways. | |
| Degradation Products | The degradation of nitroaromatic compounds can involve reduction of the nitro group to nitroso, hydroxylamino, and amino derivatives.[2][3] Peroxynitrite-induced degradation of tryptophan can yield various nitrated and oxidized isomers, including 5- and 6-nitrotryptophan.[4] | The primary metabolic pathway for nitro-containing xenobiotics is nitroreduction, catalyzed by various nitroreductases.[2][3] This suggests that in vivo, 5-NTP could be metabolized to 5-aminotryptophan. The carbon skeleton of amino acids can be further metabolized for energy, glucose synthesis, or formation of other biomolecules. | [5] |
| Factors Influencing Stability | The stability of related compound 5-hydroxynitrotryptophan is pH-dependent, showing rapid decay in phosphate (B84403) buffer at pH 7.0-8.0.[6] Acidification with trifluoroacetic acid and metaphosphoric acid significantly improves its stability.[6] | The in vivo fate of a compound is influenced by absorption, distribution, metabolism, and excretion (ADME) processes. The presence of metabolizing enzymes, such as nitroreductases in the liver and gut microbiota, is a key determinant of stability. |
Experimental Protocols
Detailed experimental protocols for determining the stability of this compound are not widely published. However, based on standard methodologies for drug candidates and related compounds, the following protocols can be adapted.
In Vitro Stability Assay Protocol
This protocol outlines a general procedure for assessing the chemical stability of this compound in a buffered solution and its metabolic stability in liver microsomes.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Incubation:
-
Chemical Stability: Add the stock solution to various aqueous buffers (e.g., phosphate-buffered saline at different pH values) to achieve a final concentration. Incubate at a constant temperature (e.g., 37°C).
-
Metabolic Stability: Incubate this compound with liver microsomes (e.g., human or rat) in the presence of NADPH as a cofactor.
-
-
Time-Point Sampling: Collect aliquots from the incubation mixtures at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[6]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be the degradation rate constant, from which the half-life can be calculated (t1/2 = 0.693 / slope).
In Vivo Pharmacokinetic Study Protocol
This protocol provides a general workflow for evaluating the stability and pharmacokinetic profile of this compound in an animal model.
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Compound Administration: Administer a defined dose of this compound to the animals via a relevant route (e.g., intravenous for direct systemic exposure or oral for assessing absorption and first-pass metabolism).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound and any potential metabolites from the plasma samples and quantify their concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using non-compartmental analysis.
Visualizations
Potential Metabolic Pathway of this compound
The following diagram illustrates a conceptual metabolic pathway for this compound, primarily focusing on the nitroreduction pathway, which is a common metabolic route for nitro-containing compounds in biological systems.
Caption: Conceptual metabolic pathway of this compound via nitroreduction.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for a comparative stability assessment of this compound.
Caption: General workflow for in vitro and in vivo stability assessment.
References
- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davuniversity.org [davuniversity.org]
- 6. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
